molecular formula C7H9N3O B11744011 2h,3h,5h,6h,7h,8h-Pyrido[4,3-d]pyrimidin-2-one CAS No. 929973-47-7

2h,3h,5h,6h,7h,8h-Pyrido[4,3-d]pyrimidin-2-one

Cat. No.: B11744011
CAS No.: 929973-47-7
M. Wt: 151.17 g/mol
InChI Key: LEOMOJQUQJVEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[4,3-d]pyrimidin-2(3H)-one, 5,6,7,8-tetrahydro- is a bicyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[4,3-d]pyrimidin-2(3H)-one, 5,6,7,8-tetrahydro- typically involves the use of pyridine and pyrimidine derivatives. One common method is the multi-step synthesis starting from pyridine derivatives, which are then subjected to various chemical reactions to form the desired bicyclic structure . Another approach involves the use of multicomponent reactions, where multiple reactants are combined in a single reaction vessel to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrido[4,3-d]pyrimidin-2(3H)-one, 5,6,7,8-tetrahydro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[4,3-d]pyrimidin-2(3H)-one derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Pyrido[4,3-d]pyrimidin-2(3H)-one, 5,6,7,8-tetrahydro- has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Pyrido[4,3-d]pyrimidin-2(3H)-one, 5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[4,3-d]pyrimidin-2(3H)-one, 5,6,7,8-tetrahydro- is unique due to its specific arrangement of atoms and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

929973-47-7

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-2-one

InChI

InChI=1S/C7H9N3O/c11-7-9-4-5-3-8-2-1-6(5)10-7/h4,8H,1-3H2,(H,9,10,11)

InChI Key

LEOMOJQUQJVEEO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC(=O)N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.